2-Fluoro-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-alpha-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)chalcone is a synthetic organic compound with the molecular formula C27H26FNO2 and a molar mass of 415.51 g/mol . This compound belongs to the chalcone family, which is characterized by the presence of an alpha, beta-unsaturated carbonyl system. Chalcones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-alpha-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)chalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of 2-Fluoro-alpha-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)chalcone can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-alpha-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)chalcone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the alpha, beta-unsaturated carbonyl system to saturated carbonyl compounds.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated carbonyl compounds.
Substitution: Various substituted chalcones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-alpha-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)chalcone involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or transcription factors, thereby modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-alpha-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)chalcone
- 2-Fluoro-alpha-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)chalcone derivatives
- Other chalcones with similar structural features
Uniqueness
2-Fluoro-alpha-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)chalcone is unique due to the presence of the fluorine atom and the pyrrolidinyl group, which confer specific chemical and biological properties. These structural features can enhance the compound’s stability, reactivity, and biological activity compared to other chalcones .
Properties
CAS No. |
24845-25-8 |
---|---|
Molecular Formula |
C27H26FNO2 |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
(E)-1-(2-fluorophenyl)-2-phenyl-3-[4-(2-pyrrolidin-1-ylethoxy)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C27H26FNO2/c28-26-11-5-4-10-24(26)27(30)25(22-8-2-1-3-9-22)20-21-12-14-23(15-13-21)31-19-18-29-16-6-7-17-29/h1-5,8-15,20H,6-7,16-19H2/b25-20+ |
InChI Key |
UCTHQXADMCKHCW-LKUDQCMESA-N |
Isomeric SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)/C=C(\C3=CC=CC=C3)/C(=O)C4=CC=CC=C4F |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C=C(C3=CC=CC=C3)C(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.